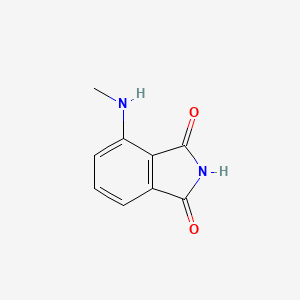

3-Methylaminophthalimide

Description

General Overview of Phthalimide (B116566) Derivatives in Academic Research

Phthalimides, characterized by a fused benzene (B151609) and pyrrolidine-2,5-dione ring system, are a significant class of N-heterocyclic compounds that have garnered considerable attention in academic and industrial research. rsc.org Their versatile structure serves as a key building block, or pharmacophore, in the development of new molecules with a wide array of biological activities. ucl.ac.uk The inherent hydrophobicity of the phthalimide core often enhances the ability of its derivatives to cross biological membranes. nih.gov

Research has demonstrated that phthalimide derivatives possess a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. biomedgrid.commdpi.com For instance, certain phthalimide derivatives have been shown to modulate the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. biomedgrid.com In the realm of oncology, they have been investigated as potential inhibitors of pathways such as the TGF-β pathway, which is implicated in the progression of various cancers. mdpi.com Furthermore, the synthesis of novel phthalimide analogs continues to be an active area of research, with studies exploring their potential as antimicrobial and antitubercular agents. nih.gov The adaptability of the phthalimide scaffold allows for the synthesis of a diverse library of compounds through various synthetic routes, making it a privileged structure in medicinal chemistry. rsc.orgucl.ac.uk

Historical Context of 3-Methylaminophthalimide Investigations

Investigations into this compound have a history rooted in the broader exploration of substituted phthalimides and their properties, particularly their luminescence. Early studies, such as those by Drew and Pearman in 1937, explored the synthesis of various amino- and hydrazino-substituted phthalimides. rsc.org In this context, this compound was synthesized via the methylation of 3-aminophthalimide (B167264) using methyl sulphate. rsc.org This early work was instrumental in understanding the chemical reactivity of the phthalimide ring system and the influence of substituents on its properties.

A notable characteristic of certain phthalimide derivatives is their chemiluminescence, a property famously exhibited by luminol (B1675438) (3-aminophthalhydrazide). Research has shown that this compound can serve as a precursor in the synthesis of related compounds. For example, it reacts with hydrazine (B178648) hydrate (B1144303) to form N-amino-3-methylaminophthalimide, which can then be transformed into 5-methylaminophthalaz-1:4-dione. rsc.org More recent synthetic methods have also been developed, expanding the accessibility of N-substituted phthalimides beyond the limitations of earlier procedures which were often restricted to compounds like this compound. researchgate.net The study of the fluorescence of this compound under various conditions, such as in different solvents, has also been a subject of investigation, contributing to the understanding of its photophysical properties. archive.orgcia.gov

Current Research Significance and Future Trajectories for this compound

The current research significance of this compound lies in its utility as a versatile chemical intermediate and a scaffold for developing new functional molecules. ontosight.ai Its unique structure, featuring a phthalimide backbone with a methylamino group at the 3-position, imparts specific physical, chemical, and biological properties that are of interest in organic synthesis, pharmaceutical research, and materials science. ontosight.ai The presence of the methylamino group can influence the compound's solubility, reactivity, and potential biological interactions. ontosight.ai

Future research trajectories for this compound are likely to focus on several key areas. Its role as a building block in the synthesis of more complex molecules, including novel therapeutic agents and advanced materials, will continue to be explored. ontosight.ai For example, it is used in the preparation of precursors for 2:1-[α/aza]-oligomers. There is also potential for its use in the development of fluorescent probes and sensors, leveraging its inherent luminescent properties. archive.org Further investigations into its biological activities could uncover new therapeutic applications. As with many specialized chemical compounds, ongoing research is crucial to fully elucidate its properties and expand its range of applications. ontosight.ai

Chemical Compound Data

| Compound Name |

| This compound |

| Phthalimide |

| Luminol |

| 3-Aminophthalimide |

| N-amino-3-methylaminophthalimide |

| 5-methylaminophthalaz-1:4-dione |

| 2:1-[α/aza]-oligomers |

| N-Methyl-3-dimethylaminophthalimide |

| 3:6-DiaminophthaZimide |

| 3:6-dichlorophthalimide |

| 3:6-dichlorophthalic anhydride (B1165640) |

| 3:6-diamino-N-aminofihthalimide |

| 5:8-diaminoPhthaZaz-1:4-dione |

| 3:6-Diacetamidophthalic anhydride |

| N-amino-3:6-diacetamidophthalimide |

| 3:6-diaminophthalic acid |

| 3:6-Dichloro-N-aminophthalimide |

| Isoluminol |

| 3-nitrophthalic acid |

| Fluorescein |

| Rhodamine B |

| Magnesium phthalocyanine |

| N-Methylaminophthalimide |

| 4-Amino-2-methyl-isoindole-1,3-dione |

| (2-methylpyridin-3-yl)methylaminophthalimide |

| Phthalocyanine |

| 4-(N,N-dimethylamino)phthalic anhydride |

Interactive Data Table: Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C9H8N2O2 | chemeo.com | |

| Molecular Weight | 176.17 | g/mol | chemeo.com |

| CAS Number | 5972-09-8 | chemeo.com | |

| Normal Melting Point (Tfus) | 558.96 | K | chemeo.com |

| Normal Boiling Point (Tboil) | 687.73 | K | chemeo.com |

| Critical Temperature (Tc) | 947.49 | K | chemeo.com |

| Critical Pressure (Pc) | 4385.77 | kPa | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 23.10 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 61.14 | kJ/mol | chemeo.com |

| Log10 of Water Solubility (log10WS) | -2.04 | chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.612 | chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 126.150 | ml/mol | chemeo.com |

| Density | 1.387 | g/cm³ | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

5972-09-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-(methylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-4-2-3-5-7(6)9(13)11-8(5)12/h2-4,10H,1H3,(H,11,12,13) |

InChI Key |

NHDLTFGXURCZMY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 3 Methylaminophthalimide

Established Synthetic Routes to 3-Methylaminophthalimide

The generation of this compound is accessible through various synthetic strategies. These include building the phthalimide (B116566) ring from appropriate precursors or by direct functionalization of an existing aminophthalimide molecule.

Isatoic anhydride (B1165640) and its derivatives are versatile synthons for a range of heterocyclic compounds. The reaction of isatoic anhydride with primary amines, such as methylamine (B109427), represents a potential route to N-substituted anthranilamides, which are key intermediates. Generally, the reaction proceeds via a nucleophilic attack by the amine on a carbonyl group of the anhydride. This leads to a ring-opening reaction, typically with the loss of carbon dioxide, to yield a 2-aminobenzamide (B116534) derivative sciencemadness.orgmyttex.net.

While not explicitly detailed for the synthesis of 3-aminophthalimide (B167264) precursors, the reaction of a suitably substituted isatoic anhydride (e.g., one with a protected amino group at the 3-position) with methylamine could theoretically produce an N-methyl-2,3-diaminobenzamide intermediate, which would then require a subsequent cyclization step to form the desired phthalimide ring. More commonly, isatoic anhydride is used in three-component reactions with an amine and an aldehyde, often catalyzed by an acid such as sulfamic acid, to produce quinazolinone derivatives researchgate.netorgchemres.org. The direct synthesis of this compound from an isatoic anhydride precursor is less conventional than other methods.

A direct and established method for preparing this compound is the methylation of 3-aminophthalimide. This approach utilizes the existing phthalimide structure and introduces the methyl group onto the amino substituent. Research has shown that treating 3-aminophthalimide with a methylating agent like methyl sulphate successfully yields this compound researchgate.net.

The choice of the methylating agent is crucial. For instance, while methyl sulphate provides the desired product, the use of methyl iodide under similar conditions can lead to the formation of different, more complex methylated products researchgate.net. This highlights the importance of reagent selection in controlling the reaction outcome. Alternative "green" methylation protocols, such as using dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid, have been developed for a broad range of amines and could potentially be applied to 3-aminophthalimide liv.ac.uk.

Table 1: Comparison of Methylating Agents for 3-Aminophthalimide

| Methylating Agent | Primary Product with 3-Aminophthalimide | Reference |

|---|---|---|

| Methyl Sulphate | This compound | researchgate.net |

Alternative Phthalimide Generation Strategies Applicable to this compound Precursors

Several general synthetic strategies for forming the phthalimide ring can be adapted to produce this compound or its immediate precursors.

One of the most fundamental methods is the dehydrative condensation of phthalic anhydride or its derivatives with a primary amine jetir.org. To synthesize this compound via this route, one would start with 3-aminophthalic anhydride and react it with methylamine. The reaction first forms an intermediate phthalamic acid, which then undergoes cyclization upon heating to yield the final imide jetir.orgpharmainfo.in. This method is widely used for producing various N-substituted phthalimides.

A more contemporary, metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones acs.orgnih.gov. This method uses trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source to convert N-alkyl substituted 1,2,3-benzotriazin-4(3H)-ones into N-alkyl phthalimides acs.orgnih.govresearchgate.net. By starting with a 3-amino-substituted benzotriazinone and an N-methyl group, this reaction could potentially be adapted to form the target molecule.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is key to optimizing synthetic routes and predicting potential byproducts.

The mechanisms for the primary synthetic routes to phthalimides are well-understood.

From Isatoic Anhydride : The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the C4 carbonyl carbon of the isatoic anhydride ring. This is followed by the cleavage of the anhydride ring and decarboxylation (loss of CO₂) to form a 2-aminobenzamide intermediate sciencemadness.orgorgchemres.org. For this intermediate to become this compound, it would require a subsequent cyclization step with a suitable carbonyl source.

From Phthalic Anhydride : The synthesis of an N-substituted phthalimide from phthalic anhydride and a primary amine proceeds in two distinct steps. First, the amine's nucleophilic nitrogen attacks one of the carbonyl carbons of the anhydride. This opens the ring to form a phthalamic acid intermediate. The second step is a dehydration reaction, typically induced by heating, where the carboxylic acid and the amide functionalities condense to form the five-membered imide ring, eliminating a molecule of water pharmainfo.in.

Methylation of 3-Aminophthalimide : This reaction follows a standard nucleophilic substitution pathway (likely SN2). The nitrogen atom of the amino group on 3-aminophthalimide acts as the nucleophile. It attacks the electrophilic methyl group of the methylating agent (e.g., methyl sulphate), displacing the leaving group (the sulphate anion) to form the N-C bond, resulting in this compound.

Catalysts and specific reaction conditions play a pivotal role in the efficiency, selectivity, and environmental impact of these syntheses.

For the condensation of phthalic anhydride with amines, reactions have traditionally been carried out at high temperatures in solvents like acetic acid pharmainfo.inresearchgate.net. However, to promote greener chemistry, various catalysts have been employed to enable the reaction under milder conditions. These include solid acid catalysts like montmorillonite-KSF clay and sulfamic acid, which can improve yields and simplify work-up procedures jetir.orgpharmainfo.in. Recently, organocatalysts such as N-heterocyclic carbenes (NHCs) have also been used to facilitate phthalimide synthesis under mild conditions nih.gov.

In the case of syntheses starting from isatoic anhydride, catalysts can direct the reaction towards different products. For example, sulfamic acid has been shown to efficiently catalyze the three-component reaction of isatoic anhydride, an amine, and an aldehyde to yield quinazolinones researchgate.net. The synthesis of phthalimides from 2-halobenzoic acids, amines, and a cyanide source has been achieved using a nano-Cu₂O catalyst in water, avoiding the need for ligands or other additives rsc.org.

The conditions for the methylation of 3-aminophthalimide are critical for achieving the desired product, with the choice of methylating agent being the most significant factor, as noted previously researchgate.net.

Table 2: Catalysts and Conditions for Phthalimide Synthesis

| Synthetic Route | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Phthalic Anhydride + Amine | Montmorillonite-KSF | Acetic Acid | Reflux | jetir.org |

| Phthalic Anhydride + Amine | Sulfamic Acid (10%) | Acetic Acid | 110 °C | pharmainfo.in |

| Phthalic Anhydride + Amine | N-Heterocyclic Carbene | - | Mild | nih.gov |

| 2-Halobenzoic Acid + Amine + TMSCN | Nano-Cu₂O | Water | - | rsc.org |

Advanced Spectroscopic Characterization and Elucidation of 3 Methylaminophthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. pressbooks.pub For 3-Methylaminophthalimide, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multidimensional techniques, are essential for unambiguous structure confirmation.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling between neighboring protons results in signal splitting, which reveals adjacent protons. huji.ac.il

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 7.7 | Multiplet | 3H |

| Amine NH | 5.0 - 6.0 | Broad Singlet | 1H |

| Methyl CH₃ | ~2.9 | Singlet/Doublet | 3H |

Note: Data is predicted using online NMR prediction tools and established chemical shift principles. Actual experimental values may vary based on solvent and concentration.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (1.1%), ¹³C-¹³C coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak. nmrdb.orgprospre.ca Spectra are usually acquired with proton decoupling, meaning all signals appear as singlets. nmrdb.org

As with ¹H-NMR, a predicted ¹³C-NMR spectrum for this compound can be generated. The spectrum is expected to show distinct signals for the nine carbon atoms in the molecule. The two carbonyl carbons (C=O) of the imide ring are expected to be the most downfield, typically appearing in the 165-170 ppm region. The six aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts influenced by the electron-donating methylamino group and the electron-withdrawing imide moiety. The methyl carbon (CH₃) is expected to be the most upfield signal, resonating around 30 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167 - 169 |

| Aromatic C (quaternary, C-NHCH₃) | ~148 |

| Aromatic C (quaternary) | 135 - 136 |

| Aromatic CH | 120 - 135 |

| Aromatic C (quaternary) | 110 - 112 |

| Aromatic CH | 105 - 108 |

| Methyl (CH₃) | ~30 |

Note: Data is predicted using online NMR prediction tools. Assignments are approximate and based on general substituent effects.

To overcome the limitations of 1D NMR and to definitively assign all proton and carbon signals, a variety of multidimensional NMR experiments are employed. nih.gov These techniques correlate different nuclei through chemical bonds, providing unambiguous evidence of molecular connectivity.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. upstream.chnmrium.org A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be run. For this compound, the DEPT-90 spectrum would show only the three aromatic CH carbons. The DEPT-135 spectrum would show the three aromatic CH carbons and the methyl (CH₃) carbon as positive signals, while no negative signals would be present as there are no CH₂ groups. nmrium.org The quaternary carbons, including the two carbonyls and the three aromatic carbons without attached protons, would be absent from all DEPT spectra. cheminfo.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (¹H-¹H correlation). nmrdb.orguoguelph.ca In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons on the aromatic ring, allowing for the sequential assignment of the aromatic system.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. bas.bgarxiv.org For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. It would also show cross-peaks for each of the three aromatic protons to their respective directly bonded aromatic carbons. This provides a direct link between the ¹H and ¹³C assignments. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). libretexts.orgpressbooks.pub This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

A correlation from the methyl protons (¹H) to the aromatic carbon C3 (³J_CH).

Correlations from the methyl protons (¹H) to the N-H proton's carbon.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

Correlations from the aromatic protons to the carbonyl carbons, confirming the fusion of the rings.

In modern chemistry, quantum chemical calculations are an invaluable tool for predicting and verifying spectroscopic parameters. Methods such as Density Functional Theory (DFT) can be used to calculate NMR chemical shifts with high accuracy. cheminfo.org These calculations involve optimizing the 3D geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a known standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions has become so reliable that they can be used to distinguish between possible isomers and to make assignments in complex spectra. The predicted NMR data presented in the tables above are generated by algorithms that are often trained on vast libraries of experimental data and results from quantum chemical calculations. This computational approach is particularly useful when experimental data is unavailable or when a proposed structure needs to be rigorously confirmed against theoretical predictions.

Advanced NMR Methods for Molecular Structure Determination

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The analysis of these vibrational modes provides direct evidence for the presence of the imide ring, the secondary amine, and the substituted aromatic system.

C=O Stretching: The five-membered imide ring contains two carbonyl groups. These are expected to produce two distinct, strong absorption bands in the region of 1700-1780 cm⁻¹ due to symmetric and asymmetric stretching vibrations. For the related compound N-aminophthalimide, these peaks appear around 1778 and 1719 cm⁻¹.

N-H Stretching and Bending: The secondary amine (N-H) group should give rise to a single, sharp to moderately broad absorption band in the 3300-3500 cm⁻¹ region corresponding to the N-H stretch. An N-H bending vibration may also be observed around 1500-1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the aromatic ring usually results in several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2960 | Medium |

| C=O Stretch (Asymmetric) | Imide | ~1770 | Strong |

| C=O Stretch (Symmetric) | Imide | ~1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Sharp |

| N-H Bend | Secondary Amine | 1500 - 1600 | Medium |

Note: Wavenumbers are approximate and based on standard functional group correlation tables and data from analogous structures.

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of molecules like this compound. mdpi.com These methods probe the vibrational energy levels of a molecule, which are sensitive to its three-dimensional structure. nih.gov By analyzing the resulting spectra, researchers can identify the presence of different conformers and gain insights into their relative stabilities and the dynamics of their interconversion. memphis.edu

The vibrational modes of a molecule, such as the stretching and bending of bonds, give rise to characteristic absorption or scattering peaks in the IR and Raman spectra, respectively. The frequencies of these peaks are influenced by the molecule's conformation. For instance, the amide group in this compound has characteristic vibrations, such as the amide I (primarily C=O stretch), amide II (C-N stretch and N-H bend), and amide III (coupled N-H/Cα-H deformation) modes, which are sensitive to the local environment and hydrogen bonding interactions. nih.gov

In conformational analysis, specific spectral regions are often targeted. For example, the amide III region in the IR and Raman spectra of peptides has been used to determine the relative populations of major backbone conformations. nih.gov Similarly, for this compound, variations in the frequencies and intensities of the N-H and C=O stretching vibrations can indicate the presence of different conformers, potentially stabilized by intramolecular hydrogen bonds. The analysis of these spectral features, often aided by computational chemistry methods like Density Functional Theory (DFT), allows for the assignment of observed vibrational bands to specific conformational structures. memphis.edursc.org

The complementary nature of IR and Raman spectroscopy is advantageous; some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. nih.govresearchgate.net For instance, the amide II band is typically strong in IR spectra but weak in Raman spectra. nih.gov By utilizing both techniques, a more complete picture of the vibrational landscape and, consequently, the conformational preferences of this compound can be obtained. photothermal.com

Table 1: Representative Vibrational Modes for Conformational Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

| N-H Stretch | 3300 - 3500 | Hydrogen bonding, presence of different amine conformers |

| C=O Stretch (Amide I) | 1650 - 1700 | Carbonyl group environment, hydrogen bonding |

| C-N Stretch / N-H Bend (Amide II) | 1510 - 1580 | Peptide backbone conformation |

| N-H/Cα-H Deformation (Amide III) | 1220 - 1320 | Backbone conformation, particularly sensitive in Raman spectra |

Note: The exact frequencies can vary based on the specific molecular environment and solvent.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of mass spectrometry that measures the m/z of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the exact elemental composition of a molecule and its fragments. measurlabs.com For this compound, HRMS can unequivocally confirm its molecular formula (C₉H₈N₂O₂) by providing a highly accurate mass measurement of its molecular ion. measurlabs.comnih.gov This capability is crucial for distinguishing between isomers, which have the same nominal mass but different elemental compositions or structures. lcms.cz

The high resolving power of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enables the separation of ions with very similar masses, which might overlap in lower-resolution instruments. nih.gov This is particularly useful in complex mixtures or when analyzing fragmentation patterns to elucidate the structure of unknown compounds. researchgate.net

Fragmentation Pattern Analysis

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. shout.education The fragmentation of organic molecules often follows predictable pathways, influenced by the stability of the resulting fragment ions and neutral losses. uou.ac.in

For this compound, the fragmentation pattern would likely involve characteristic cleavages related to its functional groups. The stability of aromatic systems means that the phthalimide (B116566) ring would likely be a stable fragment. libretexts.org Common fragmentation processes include:

Alpha-cleavage: Cleavage of the bond adjacent to a heteroatom, such as the nitrogen of the methylamino group. uou.ac.in

Loss of small neutral molecules: Molecules like CO (carbon monoxide) or HCN (hydrogen cyanide) can be lost from the phthalimide ring structure. miamioh.edu

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to a carbonyl group, followed by cleavage of the beta-bond, is a common fragmentation pathway for carbonyl compounds. uou.ac.in

By analyzing the m/z values of the fragment ions, a detailed structural elucidation of this compound can be achieved. For instance, the presence of an acylium ion ([RCO]⁺) is a common feature in the mass spectra of carbonyl-containing compounds. shout.education

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 176 | [M]⁺ | Molecular Ion |

| 147 | [M - CHO]⁺ | Loss of a formyl radical |

| 132 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 104 | [C₇H₄O]⁺ | Fragment of the phthalimide ring |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and energy used.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. matanginicollege.ac.in

Electronic Transition Analysis

The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). libretexts.org The specific wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure. matanginicollege.ac.in The primary electronic transitions observed in organic molecules are σ→σ, n→σ, π→π, and n→π. matanginicollege.ac.in

For this compound, which contains both π systems (aromatic ring, carbonyl groups) and non-bonding electrons (on the nitrogen and oxygen atoms), the most relevant transitions are the π→π* and n→π* transitions. libretexts.org

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The conjugated system of the phthalimide ring contributes to these transitions. libretexts.org

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. matanginicollege.ac.in

The presence of the methylamino group, an auxochrome, can influence the absorption spectrum. Auxochromes are functional groups with non-bonding electrons that, when attached to a chromophore (the light-absorbing part of the molecule), can cause a shift in the absorption maximum to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). fiveable.me

Applications in Molecular Interaction Studies

UV-Vis spectroscopy is a valuable tool for studying molecular interactions because the electronic transitions of a molecule are sensitive to its environment. academie-sciences.fr Changes in the absorption spectrum, such as shifts in λmax or changes in absorbance, can provide information about interactions with solvent molecules or other solutes. ijcce.ac.ir This phenomenon is known as solvatochromism. sapub.org

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, one can observe how the solvent environment affects the energy levels of the ground and excited states. academie-sciences.fr For example, a shift to a longer wavelength (red shift) in polar solvents often indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. researchgate.net

These studies can provide insights into:

Solute-solvent interactions: Understanding how this compound interacts with different types of solvents (e.g., polar protic, polar aprotic, nonpolar). ijcce.ac.irkirj.ee

Hydrogen bonding: The formation of hydrogen bonds between the N-H or C=O groups of this compound and solvent molecules can significantly alter the absorption spectrum. rsc.org

Complex formation: The interaction and potential formation of complexes between this compound and other molecules, such as metal ions or biomolecules, can be monitored by observing changes in the UV-Vis spectrum. nih.govmolecular-interactions.siresearchgate.net

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy is a primary analytical tool for investigating the electronic properties and excited-state dynamics of fluorescent molecules, or fluorophores, such as this compound. This technique involves exciting a molecule with photons of a specific wavelength, causing it to transition to an electronic excited state. As the molecule returns to its ground state, it emits a photon of lower energy (longer wavelength). The analysis of this emitted light provides profound insights into the molecule's structure, its local environment, and various dynamic processes that occur during its brief, nanosecond-scale excited-state lifetime.

The excitation and emission spectra are fundamental characteristics of a fluorophore. An excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. Conversely, an emission spectrum is recorded by measuring the fluorescence intensity across a range of wavelengths after exciting the sample at a fixed wavelength.

For this compound, a notable characteristic is its sensitivity to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the positions of the absorption and fluorescence spectral peaks. Research has demonstrated that the spectral characteristics of this compound change progressively as the environment transitions from the vapor phase to a liquid solution.

In a classic study, the absorption and fluorescence spectra were examined as the concentration of ether was increased, effectively changing the medium from a gas to a liquid. The peak of the absorption spectrum was observed to shift from 26,800 cm⁻¹ (approximately 373 nm) in the vapor phase to 25,200 cm⁻¹ (approximately 397 nm) in liquid ether. cia.gov Similarly, the fluorescence emission peak shifted from 23,000 cm⁻¹ (approximately 435 nm) to 21,100 cm⁻¹ (approximately 474 nm). cia.gov This red shift (a shift to longer wavelengths) in both absorption and emission upon increasing solvent polarity indicates a stabilization of the excited state relative to the ground state. This behavior is characteristic of molecules that possess a larger dipole moment in the excited state than in the ground state.

Table 1: Spectral Characteristics of this compound in Different Media

| Medium | Absorption Peak (λ_abs) | Emission Peak (λ_em) |

| Vapor Phase | ~ 373 nm | ~ 435 nm |

| Liquid Ether | ~ 397 nm | ~ 474 nm |

| Data derived from Neporent, B.S., et al. (1962). cia.gov |

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net A quantum yield can range from 0 (no fluorescence) to 1.0 (100% fluorescence efficiency). The determination of Φf is essential for comparing the brightness of different fluorophores and understanding the non-radiative decay pathways that compete with fluorescence.

There are two primary methods for determining fluorescence quantum yields:

Absolute Method: This technique directly measures the quantum yield without the need for a reference standard. It typically employs an integrating sphere to collect all the light emitted from the sample, allowing for a direct comparison between absorbed and emitted photons.

Relative Method: This more common method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.net The quantum yield of the sample (Φ_S) is calculated using the equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts S and R denote the sample and the reference, respectively. researchgate.net

For solvatochromic dyes like this compound, the quantum yield is highly dependent on the solvent. In many naphthalimide and phthalimide derivatives, the quantum yield is observed to decrease significantly as solvent polarity increases. This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides an efficient non-radiative decay channel, thus quenching fluorescence. While specific values for this compound are not widely tabulated in modern literature, related naphthalimide derivatives show quantum yields ranging from as high as 0.87 in non-polar solvents like dioxane to as low as 0.01 in polar solvents like methanol. nih.gov

Table 2: Representative Fluorescence Quantum Yields of a Solvatochromic Dye in Various Solvents

| Solvent | Polarity | Representative Quantum Yield (Φf) |

| Cyclohexane (B81311) | Low | > 0.80 |

| Toluene | Low | ~ 0.75 |

| Dichloromethane | Medium | ~ 0.40 |

| Acetonitrile | High | ~ 0.15 |

| Methanol | High | < 0.05 |

| This table presents illustrative data typical for solvatochromic dyes to demonstrate the effect of solvent polarity. |

Time-resolved fluorescence spectroscopy (TRFS) measures the decay of fluorescence intensity over time following excitation by a short pulse of light. mdpi.com This decay is typically exponential and is characterized by the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. rsc.org This technique provides invaluable information about the various radiative and non-radiative processes that deactivate the excited state. mdpi.com

The fluorescence lifetime is measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which constructs a histogram of photon arrival times after the excitation pulse. The resulting decay curve can be fitted to one or more exponential functions to extract the lifetime components. For complex systems, a multi-exponential decay may be observed, indicating the presence of different fluorescent species or different conformations of the same molecule. mdpi.com

The fluorescence lifetime (τ) is inversely related to the sum of the rate constants for all decay processes:

τ = 1 / (k_r + k_nr)

where k_r is the rate constant for radiative decay (fluorescence) and k_nr is the sum of the rate constants for all non-radiative decay pathways.

Similar to the quantum yield, the fluorescence lifetime of solvatochromic dyes like this compound is strongly influenced by the solvent environment. For related naphthalimide derivatives, lifetimes have been reported to vary from approximately 9 nanoseconds (ns) in non-polar solvents to as short as 0.5 ns in highly polar solvents. nih.gov This shortening of the lifetime in polar environments is consistent with the opening of efficient non-radiative decay channels, such as the formation of a TICT state, which rapidly depopulates the excited state. nih.gov

Table 3: Representative Fluorescence Lifetimes of a Solvatochromic Dye in Various Solvents

| Solvent | Polarity | Representative Lifetime (τ) in ns |

| Cyclohexane | Low | ~ 9.0 |

| Toluene | Low | ~ 8.5 |

| Dichloromethane | Medium | ~ 4.0 |

| Acetonitrile | High | ~ 1.5 |

| Methanol | High | < 1.0 |

| This table presents illustrative data typical for solvatochromic dyes to demonstrate the effect of solvent polarity. |

Photophysical Properties and Excited State Dynamics of 3 Methylaminophthalimide

Fluorescence and Solvatochromic Behavior

The interaction between a fluorophore and its surrounding solvent molecules can significantly influence its fluorescence emission properties. This phenomenon, known as solvatochromism, provides valuable insights into the electronic and structural dynamics of the molecule in its excited state. The polarity of the solvent, its ability to form hydrogen bonds, and its viscosity are key factors that dictate the extent of these interactions. evidentscientific.comresearchgate.net

Positive Solvatochromism and Stokes Shift Analysis

3-Methylaminophthalimide and its derivatives often exhibit positive solvatochromism, where the fluorescence emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. evidentscientific.com This behavior indicates that the excited state of the molecule is more polar than its ground state. Upon excitation, a redistribution of electron density occurs, creating a larger dipole moment. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this larger dipole moment, which lowers the energy of the excited state and results in emission at a lower energy (longer wavelength). evidentscientific.comresearchgate.net

The Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra, is a direct measure of this stabilization. amolf.nlnih.gov A larger Stokes shift is typically observed in more polar solvents, reflecting a greater degree of solvent relaxation around the excited-state dipole. researchgate.netnih.gov This relationship is crucial for understanding the nature of the excited state and the extent of charge separation upon photoexcitation. The analysis of Stokes shifts in different solvents can provide quantitative information about the change in dipole moment between the ground and excited states. amolf.nl

Table 1: Hypothetical Stokes Shift Data for this compound in Various Solvents

| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 0.009 | 350 | 400 | 50 | 3571 |

| Toluene | 0.099 | 355 | 420 | 65 | 4380 |

| Dichloromethane | 0.309 | 360 | 445 | 85 | 5348 |

| Acetonitrile | 0.460 | 365 | 470 | 105 | 6349 |

| Methanol | 0.762 | 370 | 490 | 120 | 7015 |

Note: This table contains hypothetical data for illustrative purposes.

Influence of Solvent Polarity on Luminescence Quantum Yield

The luminescence quantum yield, which is the ratio of emitted photons to absorbed photons, is another critical photophysical parameter that is sensitive to the solvent environment. For many aminophthalimide derivatives, the fluorescence quantum yield is observed to increase with an increase in solvent polarity and hydrogen-bonding capacity. iitkgp.ac.inmdpi.com This trend suggests that polar, protic solvents can stabilize the emissive excited state and reduce the rates of non-radiative decay pathways, such as internal conversion or intersystem crossing.

However, the relationship is not always straightforward. In some cases, specific interactions with certain solvents, like chloroform, can lead to a decrease in both quantum yield and fluorescence lifetime, possibly due to quenching mechanisms or the formation of non-emissive complexes. iitkgp.ac.in The interplay between solvent polarity, viscosity, and specific solute-solvent interactions ultimately determines the efficiency of the radiative decay process. mdpi.com For instance, an increase in solvent viscosity can restrict intramolecular motions that often lead to non-radiative decay, thereby enhancing the quantum yield. mdpi.com

Table 2: Hypothetical Luminescence Quantum Yield of this compound in Different Solvents

| Solvent | Polarity Index | Relative Quantum Yield (Φf) |

| Cyclohexane (B81311) | 0.006 | 0.15 |

| Dioxane | 0.047 | 0.35 |

| Ethyl Acetate | 0.228 | 0.50 |

| Acetonitrile | 0.460 | 0.75 |

| Water | 1.000 | 0.85 |

Note: This table contains hypothetical data for illustrative purposes.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor molecules, where photoexcitation leads to the transfer of an electron from an electron-donating group to an electron-accepting group within the same molecule. ossila.com In this compound, the amino group acts as the electron donor and the phthalimide (B116566) moiety serves as the electron acceptor.

Planarized Intramolecular Charge-Transfer (PLICT) States

In some donor-acceptor systems, the excited state can relax into a more planar conformation to facilitate charge transfer, a state referred to as a Planarized Intramolecular Charge-Transfer (PLICT) state. researchgate.netrsc.org This contrasts with the more commonly known Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor moieties twist orthogonally to each other in the excited state. For certain phthalimide derivatives, particularly those with rigid and fused structures, the formation of a planar ICT state can be favored. nih.gov This planarity enhances the electronic coupling between the donor and acceptor, which can lead to efficient and stable charge separation. ossila.comrsc.org The formation of PLICT states can result in materials with both good charge transport properties and strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is the underlying mechanism for ICT. researchgate.netmdpi.com Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is usually localized on the acceptor. researchgate.net This process can be described as a d-π-A (donor-pi bridge-acceptor) system, where the phthalimide core acts as the acceptor.

Nonlinear Optical (NLO) Properties of this compound and its Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second- and third-harmonic generation. rochester.edu Organic molecules with significant charge transfer characteristics, like this compound and its derivatives, are promising candidates for NLO applications. nih.gov

The NLO response of these molecules is directly related to the change in dipole moment upon excitation and the hyperpolarizability of the molecule. The donor-acceptor architecture of this compound facilitates a large change in electron distribution upon excitation, which is a key requirement for a high NLO response. nih.govresearchgate.net The third-order NLO properties, characterized by the third-order susceptibility (χ(3)) or the second hyperpolarizability (γ), are particularly important for applications in all-optical switching and data storage. mdpi.comscirp.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of these compounds. nih.govscirp.org By modifying the donor and acceptor strengths through chemical substitution, the NLO response can be tuned. For instance, introducing stronger electron-donating or electron-withdrawing groups can enhance the ICT character and, consequently, the hyperpolarizability of the molecule. scirp.orgresearchgate.net The investigation of the NLO properties of this compound and its derivatives is an active area of research with the potential for developing new materials for advanced photonic technologies.

First and Second Hyperpolarizability Investigations

The nonlinear optical (NLO) response of a molecule, characterized by its first (β) and second (γ) hyperpolarizabilities, is rooted in the anharmonic motion of its electrons under a strong electric field, such as that from a laser. frontiersin.orgresearchgate.net Materials with significant hyperpolarizability are crucial for technologies like frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. frontiersin.orgdtic.mil The magnitude of hyperpolarizability is intrinsically linked to the molecule's electronic structure, particularly the presence of delocalized π-electron systems and intramolecular charge transfer (ICT) characteristics. nih.govacgpubs.org

Phthalimide derivatives are considered good candidates for NLO materials precisely because their isoindole-1,3-dione structure contains delocalized π-electrons. acgpubs.org The introduction of electron-donating groups, such as an amino or methylamino group at the 3-position, can enhance the molecule's charge-transfer character and, consequently, its NLO properties.

Modern computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting and understanding the NLO properties of molecules. nih.govnih.gov These methods allow for the calculation of static and frequency-dependent hyperpolarizabilities. acrhem.org Key parameters derived from these calculations, such as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a strong indication of a molecule's potential for a large NLO response; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. acrhem.org

Although direct calculated values for this compound are scarce, a study on a series of related 3-aminophthalimide (B167264) derivatives provides relevant electronic data. The investigation revealed that these compounds possess HOMO energy levels below -5.81 eV and energy gaps under 3.0 eV, indicating significant potential for electronic applications. researchgate.net

Table 1: Calculated Electrochemical and Optical Properties of Selected 3-Aminophthalimide Derivatives Data extracted from a study on related N-substituted 3-aminophthalimide compounds, providing insight into the electronic characteristics of the core structure.

| Compound ID | HOMO (eV) | LUMO (eV) | Electrochemical Energy Gap (Egechem) (eV) | Optical Energy Gap (Egopt) (eV) |

| 4a | -5.81 | -2.83 | 2.98 | 2.94 |

| 4b | -5.84 | -2.85 | 2.99 | 2.96 |

| 4c | -5.86 | -2.89 | 2.97 | 2.91 |

| 4e | -5.83 | -2.85 | 2.98 | 2.94 |

Source: Adapted from Scientific Reports, 2023. researchgate.net

Applications in Optoelectronic Materials

The favorable photophysical properties of phthalimide derivatives, such as strong luminescence and good charge transport characteristics, make them attractive for use in optoelectronic devices. acs.orgdntb.gov.ua Organic Light-Emitting Diodes (OLEDs) are a primary area of application. researchgate.net

Research into various 3-aminophthalimide derivatives has demonstrated their efficacy as blue light emitters in OLEDs. researchgate.net When incorporated as a component in an active layer, for instance within a poly(N-vinylcarbazole) (PVK) and (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) (PBD) matrix, these compounds exhibit distinct electroluminescence. researchgate.net The emission of light in the blue region of the spectrum (typically 450-495 nm) is a sought-after characteristic for full-color display and lighting applications.

A study on N-phenyl substituted 3-aminophthalimides confirmed that these materials could function as blue emitters. The electroluminescence spectra of OLEDs fabricated with these compounds showed maximum emission peaks ranging from 469 nm to 505 nm. researchgate.net This performance underscores the potential of the 3-aminophthalimide core, and by extension this compound, for use in the development of efficient optoelectronic devices. researchgate.net

Table 2: Electroluminescence Data for OLEDs Using 3-Aminophthalimide Derivatives Data shows the performance of related compounds as emitters in an OLED device structure (ITO/PEDOT:PSS/PVK:PBD:emitter/LiF/Al).

| Emitter Compound | Maximum Emission Wavelength (λEL) (nm) |

| 4a | 469 |

| 4b | 473 |

| 4c | 478 |

| 4d | 473 |

| 4f | 480 |

| 4g | 505 |

Source: Adapted from Scientific Reports, 2023. researchgate.net

Theoretical and Computational Chemistry Approaches to 3 Methylaminophthalimide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules like 3-Methylaminophthalimide. These computational methods provide insights into the molecule's structure, stability, and reactivity at the atomic and electronic levels. karazin.uamdpi.comunige.chuci.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for investigating the electronic structure of molecules. unige.chnih.govuni-graz.at It is based on the principle that the electronic energy of a ground state system is a unique functional of its electron density. mdpi.com This approach is generally less computationally expensive than traditional wavefunction-based methods, making it suitable for a wide range of chemical systems. arxiv.org

Various functionals can be employed in DFT calculations, and their selection can influence the accuracy of the results. karazin.uauni-muenchen.de Common functionals include B3LYP, CAM-B3LYP, M06-2x, and PBE1PBE. karazin.uauni-muenchen.de For instance, hybrid functionals like B3LYP mix a portion of exact Hartree-Fock exchange with DFT exchange, often leading to improved accuracy for many molecular properties. uni-muenchen.de The choice of basis set, which describes the atomic orbitals, is also a critical factor in the quality of DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a popular and effective method. arxiv.orgrsc.orguci.eduresearchgate.net TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. uci.edu

This method is widely used to predict the optical absorption spectra of molecules. rsc.org The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. researchgate.net For example, functionals like CAM-B3LYP are often preferred for studying charge-transfer excitations. diva-portal.org TD-DFT calculations can provide valuable information on the nature of electronic transitions, such as identifying them as HOMO→LUMO transitions or involving other molecular orbitals. researchgate.net

Table 1: Representative TD-DFT Calculated Excitation Energies for a Hypothetical Molecule

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 3.51 | 0.85 | HOMO → LUMO |

| S0 → S2 | 4.23 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.55 | 0.05 | HOMO → LUMO+1 |

This table is for illustrative purposes and does not represent actual calculated values for this compound without specific research data.

Ab Initio Methods and High-Level Corrections (e.g., Coupled-Cluster)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. osti.gov Coupled-Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. arxiv.orgarxiv.org The CCSD(T) method, which includes single and double excitations iteratively and treats triple excitations perturbatively, is particularly renowned for its precision. arxiv.orgcond-mat.de

While computationally demanding, CC methods can provide benchmark results against which other methods, like DFT, can be compared. rsc.org For complex systems, local correlation methods such as DLPNO-CCSD(T) can be employed to reduce the computational cost while maintaining a high level of accuracy. chemrxiv.org These high-level calculations are crucial for obtaining reliable data on ground and excited state properties, especially for systems where electron correlation effects are significant. aps.orgarxiv.org

Molecular Orbital Energy Analysis (HOMO-LUMO Gaps)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into a molecule's chemical reactivity and electronic properties. huntresearchgroup.org.ukchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net This gap is also related to the lowest energy electronic excitation possible in the molecule. schrodinger.com The composition of these frontier orbitals, indicating which atomic orbitals contribute most, can be calculated to understand the regions of the molecule involved in these electronic transitions. sioc-journal.cnlibretexts.org

Table 2: Illustrative HOMO-LUMO Energy Data

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.25 |

| HOMO | -5.80 |

| HOMO-LUMO Gap | 4.55 |

This table presents hypothetical values to illustrate the concept and does not reflect specific experimental or calculated data for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules like this compound. nih.govmdpi.com

Conformational Dynamics and Flexibility

MD simulations can reveal the different shapes or conformations that a molecule can adopt and the transitions between these states. nih.gov This is particularly important for understanding how a molecule's structure relates to its function and interactions with its environment. The flexibility of a molecule, or the extent to which it can change its conformation, is a key aspect that can be explored through these simulations. rsc.org

The simulations track the trajectories of atoms over time, allowing for the analysis of various structural parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify conformational changes and flexibility. mdpi.com Force fields, which are sets of parameters describing the potential energy of the system, are a crucial component of MD simulations, with common examples being AMBER, CHARMM, and GROMOS. nih.gov Advanced techniques like steered MD can be used to investigate specific conformational changes or binding and unbinding events. nih.gov The results of MD simulations can provide a dynamic picture of the molecule, complementing the static information obtained from quantum chemical calculations. mdpi.com

Solvation Shell Dynamics

The behavior of a solute molecule in a solution is profoundly influenced by the surrounding solvent molecules, which form structured layers known as solvation shells. The dynamics of these shells—how the solvent molecules arrange, move, and exchange—are critical to understanding the solute's properties, particularly its photophysical behavior. In the case of this compound, a polar fluorophore, its interaction with polar solvents is a key determinant of its spectral characteristics.

Molecular dynamics (MD) simulations are a powerful tool for investigating these phenomena at an atomic level. nist.gov These simulations model the movements and interactions of every atom in a system over time, providing a detailed picture of the solvation structure. The space around an ion or a polar molecule like this compound can be conceptualized into distinct regions: the first solvation shell (FSS), the second solvation shell (SSS), and the bulk solvent. researchgate.net The FSS contains solvent molecules directly interacting with the solute, the SSS is a region of partial ordering beyond the FSS, and the bulk solvent behaves as the pure liquid. researchgate.net

For this compound in a protic solvent like water or methanol, the primary interactions governing the FSS are hydrogen bonds. The number of solvent molecules in this first shell and their residence time are key parameters. nist.goveie.gr For instance, studies on similar ammonium (B1175870) cations in water have shown that the first solvation shell is typically composed of a small number of water molecules that form strong hydrogen bonds with the solute's hydrogen atoms. eie.gr The dynamics within these shells are often slower than in the bulk solvent, a phenomenon described as retarded dynamics, which can be correlated with the local viscosity around the solute. nih.govfrontiersin.org

The structure of the solvation shell is analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. eie.gr MD simulations can generate RDFs for interactions between specific atoms of this compound (e.g., the carbonyl oxygens, the amine hydrogen) and the solvent molecules, revealing the precise geometry and coordination number of the first solvation shell. nist.gov The mobility and exchange dynamics of these solvent molecules are crucial, as they directly impact the stabilization of the molecule's excited state and, consequently, its fluorescence properties. nih.gov

Table 1: Key Parameters in Solvation Shell Dynamics Studies This table is illustrative, based on typical parameters examined in molecular dynamics simulations of solvated molecules.

| Parameter | Description | Typical Method of Analysis |

|---|---|---|

| Coordination Number | The average number of solvent molecules in the first solvation shell of the solute. | Integration of the radial distribution function (RDF) up to its first minimum. eie.gr |

| Residence Time | The average time a solvent molecule spends within the first solvation shell before exchanging with a molecule from the bulk solvent. eie.gr | Time correlation functions calculated from MD simulation trajectories. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. eie.gr | Calculated by sampling inter-atomic distances from MD simulation snapshots. |

| Solvent Mobility | The diffusion coefficient of solvent molecules within the solvation shell, often compared to the bulk solvent. frontiersin.org | Mean squared displacement (MSD) analysis from MD trajectories. |

Computational Studies on Photophysical Parameters

Computational chemistry provides indispensable tools for understanding and predicting the photophysical properties of fluorescent molecules like this compound. nih.govresearchgate.net These methods allow researchers to probe electronic structures and transitions that govern how the molecule interacts with light.

Prediction of Absorption and Emission Spectra

The absorption and emission of light by a molecule are governed by transitions between its electronic states. edinst.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of organic dyes. rsc.org By calculating the energies required to excite an electron from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.), TD-DFT can predict the maximum absorption wavelengths (λ_max). mdpi.com

For this compound, TD-DFT calculations can model the primary S₀→S₁ transition, which corresponds to the main absorption band in the UV-visible spectrum. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculation. rsc.org

Similarly, the emission spectrum can be predicted by first optimizing the geometry of the molecule in its first excited state (S₁) and then calculating the energy of the transition back down to the ground state (S₁→S₀). mdpi.com This computational approach allows for the determination of the maximum emission wavelength. Comparing these calculated values with experimental data provides a robust validation of the computational model and a deeper understanding of the electronic transitions involved. mdpi.comnih.gov

Table 2: Illustrative Comparison of Theoretical vs. Experimental Spectra This table presents a hypothetical data set to illustrate the typical output of computational photophysical studies, as specific values for this compound require dedicated computational research.

| Parameter | Computational (TD-DFT) Prediction | Experimental Value |

|---|---|---|

| Max. Absorption Wavelength (λ_abs) | ~410 nm | ~420 nm |

| Max. Emission Wavelength (λ_em) | ~525 nm | ~535 nm |

| Oscillator Strength (f) | 0.25 | N/A (Theoretical construct) |

Calculation of Quantum Yields and Radiative/Non-radiative Rates

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. edinst.com Computationally, the quantum yield is determined by the relative rates of radiative decay (k_r), where the excited molecule emits a photon, and non-radiative decay (k_nr), where the energy is dissipated through other pathways like internal conversion or intersystem crossing. edinst.comresearchgate.net

The relationship is given by the equation: Φ = k_r / (k_r + k_nr) researchgate.net

Machine Learning Integration in Quantum Chemical Predictions

In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry, offering the potential to dramatically accelerate predictions of molecular properties while retaining high accuracy. researchgate.netcmu.edu

Leveraging Machine Learning for Enhanced Accuracy and Efficiency

Traditional quantum chemical calculations, while accurate, are computationally expensive, especially for large molecules or large datasets of molecules. cmu.eduglobus.org Machine learning models can be trained on data from high-level quantum calculations to predict molecular properties, such as energies and electronic structures, at a fraction of the computational cost. globus.orgarxiv.org

For a molecule like this compound, an ML model could be trained on a database of similar fluorescent molecules for which properties have been calculated using accurate but slow methods (e.g., G4MP2 or coupled-cluster methods). globus.org Once trained, the model could instantly predict the properties of new, similar molecules. cmu.edu This approach unifies the predictive power of machine learning with the physical rigor of quantum chemistry. arxiv.orgnih.gov Some advanced ML frameworks learn to predict the quantum mechanical wavefunction or Hamiltonian matrix directly, from which all other properties can be derived, offering a comprehensive and efficient alternative to traditional calculations. arxiv.orgnih.gov This can accelerate the discovery and design of new functional materials by enabling rapid screening of vast chemical spaces. researchgate.net

Extrapolation and Interpolation Performance in Property Prediction

A key challenge and area of active research in molecular machine learning is the model's ability to make predictions for molecules not included in its training set. This capability is divided into two categories:

Interpolation: Predicting properties for molecules that are structurally similar to, or fall within the range of, the molecules in the training data. medium.commdpi.com Most ML models perform well at interpolation. researchgate.net

Extrapolation: Predicting properties for molecules that are outside the domain of the training data. medium.commdpi.com This is a much harder task, as the model must generalize to new chemical spaces, which is crucial for discovering novel materials with superior properties. nih.govaps.org

The performance of an ML model in both regimes is highly dependent on its architecture and the molecular representations used. researchgate.net For instance, when predicting the photophysical properties of a new derivative of this compound, an ML model's success would depend on whether the new derivative is an interpolative or extrapolative challenge relative to its training data. medium.com Deep generative models and hybrid frameworks that combine different machine learning approaches are being developed to improve extrapolation, enabling more effective exploration and discovery of novel functional molecules. mdpi.comnih.gov Understanding and improving the extrapolation capabilities of these models is essential for their practical application in chemical design. aps.org

Approaches to Mitigate Noise in Quantum Chemical Calculations on Quantum Computers

The advent of quantum computing holds the promise of revolutionizing computational chemistry, offering a potential path to simulate complex molecular systems with an accuracy that is intractable for classical computers. qt.eu This is particularly relevant for molecules like this compound, where subtle electronic effects can dictate its chemical behavior. However, the current generation of Noisy Intermediate-Scale Quantum (NISQ) devices is highly susceptible to various sources of noise, such as decoherence and gate errors, which can significantly corrupt the results of quantum simulations. acs.org Consequently, the development and implementation of robust error mitigation strategies are crucial to obtaining meaningful and accurate results from quantum chemical calculations on present-day quantum hardware. rsc.orgrsc.org

A variety of quantum error mitigation (QEM) techniques have been developed to improve the precision and reliability of quantum chemistry algorithms. arxiv.org These methods aim to reduce the impact of noise without the substantial overhead required for full fault-tolerant quantum error correction. researchgate.net For a molecule like this compound, with its combination of aromatic and amine functionalities, accurate calculation of properties such as ground-state energy, excited states, and dipole moments is essential for understanding its reactivity and potential applications. ontosight.aistenutz.eu Applying noise mitigation is therefore indispensable for achieving chemically accurate predictions.

Several prominent error mitigation strategies have emerged, each with its own advantages and areas of applicability. These can often be combined to enhance their effectiveness. acs.org

Key Noise Mitigation Techniques in Quantum Chemistry

| Mitigation Technique | Principle | Application Context | Key Advantages | Limitations |

| Zero-Noise Extrapolation (ZNE) | The error in a quantum circuit is deliberately increased in a controlled manner. The results from circuits with varying noise levels are then extrapolated to the theoretical zero-noise limit. aps.org | Generally applicable to algorithms where an expectation value is measured, such as the Variational Quantum Eigensolver (VQE). aps.orgibm.com | Does not require a detailed model of the noise and can be implemented without additional qubits. aps.org | The effectiveness depends on the ability to scale noise controllably and the choice of extrapolation model. Coherent errors can complicate the noise scaling. aps.org |

| Reference-State Error Mitigation (REM) | This method relies on comparing the noisy measurement of a known reference state (e.g., the Hartree-Fock state), which can be efficiently calculated classically, with its exact value. The deviation is then used to correct the energy of the target state. acs.org | Particularly useful for VQE calculations where a good reference wavefunction is available. acs.org | Incurs minimal computational overhead and can be combined with other mitigation techniques. acs.org | Performance is dependent on the quality of the reference state; it is less effective for systems with strong multireference character where the Hartree-Fock state is a poor starting point. acs.orgarxiv.org |

| Probabilistic Error Cancellation (PEC) | This technique involves characterizing the noise channels in the quantum device and then applying operations that, on average, invert the effect of the noise. This is achieved by sampling from a distribution of quantum circuits. | Can, in principle, correct for any known noise model. | Provides an unbiased estimate of the ideal expectation value. | Requires a very accurate characterization of the noise and can lead to a significant increase in the number of measurements (sampling overhead). researchgate.net |

| Purification-Based Methods (e.g., Virtual Distillation) | These methods use multiple copies of the noisy quantum state to distill a higher-purity (less noisy) state. For instance, virtual distillation involves measuring collective observables on multiple state preparations to infer the properties of the purified state. researchgate.net | Applicable to obtaining more accurate expectation values of observables. | Can lead to substantial error reduction, sometimes by orders of magnitude. researchgate.net | Increases the quantum resource requirements, either in terms of the number of qubits or the number of circuit executions. researchgate.net |

| Ansatz-Based Readout and Error Mitigation | This approach uses a parameterized quantum circuit (an ansatz) with zero parameters to specifically capture and correct for readout and gate errors. nih.gov | Can be integrated into algorithms like the quantum linear response (qLR) to obtain accurate spectroscopic properties. nih.gov | Targets specific sources of error and can be tailored to the quantum hardware and algorithm being used. | Its effectiveness is tied to how well the chosen ansatz can represent the error model. |

Theoretical Application to this compound

For a quantum chemical calculation of this compound on a NISQ computer, a hybrid approach combining several of these mitigation techniques would likely be necessary. The molecule itself is of a size that pushes the boundaries of what can be accurately simulated on current quantum devices.

Initial VQE Calculation: A Variational Quantum Eigensolver (VQE) algorithm would be a common choice for calculating the ground-state energy of this compound. ibm.com

Applying REM and ZNE: The Hartree-Fock state of this compound can be efficiently calculated on a classical computer and would serve as a suitable reference for Reference-State Error Mitigation (REM) to correct for a baseline level of noise. acs.org This could be supplemented with Zero-Noise Extrapolation (ZNE) by systematically increasing the duration of the gate operations to extrapolate to the noise-free result. aps.org

Addressing Strong Correlation: The phthalimide (B116566) ring system and its interaction with the methylamino group may introduce some degree of electron correlation. If this correlation is strong, the standard REM with a Hartree-Fock reference might be less effective. In such a scenario, a more advanced technique like Multireference-State Error Mitigation (MREM), which uses multiple reference states, could be employed to better capture the noise in strongly correlated systems. arxiv.org

Spectroscopic Properties: To calculate excited state properties, which are key to understanding the photophysical behavior of fluorescent molecules like this compound, an algorithm such as the quantum linear response (qLR) would be used. nih.gov Here, ansatz-based readout and gate error mitigation would be crucial for obtaining accurate absorption spectra. rsc.orgnih.gov

The successful application of these mitigation strategies represents a critical step toward leveraging quantum computers for the accurate prediction of molecular properties for systems of practical interest, such as this compound, well before the arrival of fully fault-tolerant quantum computers. researchgate.net

Solvent Effects and Solvation Dynamics in 3 Methylaminophthalimide Systems

Universal and Specific Solvent Interactions

Solvation is the process where solvent molecules arrange themselves around a solute molecule, leading to its stabilization. This process is driven by a combination of general electrostatic forces and directional, specific interactions like hydrogen bonds.

As a polar molecule, 3-Methylaminophthalimide possesses a permanent ground-state dipole moment (μg). When dissolved, it induces a reaction field in the surrounding solvent, which in turn polarizes the solute. The strength of this universal, non-specific interaction is largely governed by the solvent's bulk dielectric constant (ε), a measure of its ability to reduce the internal charge of the medium. Solvents with high dielectric constants are more effective at stabilizing polar solutes and charged species.